MFCD00649302
Description
MFCD13195646, identified as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4), is a halogenated aromatic boronic acid with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functional group, which facilitates carbon-carbon bond formation in pharmaceutical and materials science applications . Key properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- TPSA: 40.46 Ų (moderate polarity)
- Solubility: 0.24 mg/mL in aqueous solutions
Its structural features, such as bromine and chlorine substituents, enhance steric and electronic effects in catalytic reactions, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4/c17-12-4-3-5-13(8-12)19-10-11(9-18)16-20-14-6-1-2-7-15(14)21-16/h1-8,10,19H,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEACVIMASOVOQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD00649302” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, under controlled conditions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and safety. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: “MFCD00649302” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It participates in nucleophilic and electrophilic substitution reactions, often using reagents like halides or amines.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD00649302” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD00649302” exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s full potential.
Comparison with Similar Compounds
Table 1: Comparative Properties of MFCD13195646 and Analogous Compounds
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | TPSA (Ų) | Solubility (mg/mL) | Similarity Score | Key Applications |
|---|---|---|---|---|---|---|---|
| MFCD13195646 (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 2.15 | 40.46 | 0.24 | - | Suzuki coupling, drug synthesis |
| (6-Bromo-2,3-dichlorophenyl)boronic acid (N/A) | C₆H₄BBrCl₂O₂ | 294.27 | 2.78 | 40.46 | 0.18 | 0.87 | Catalysis, agrochemicals |
| (3-Bromo-4-fluorophenyl)boronic acid (N/A) | C₆H₅BBrFO₂ | 218.82 | 1.92 | 40.46 | 0.31 | 0.79 | OLED material precursors |
| (5-Chloro-2-methylphenyl)boronic acid (N/A) | C₇H₈BClO₂ | 170.40 | 2.01 | 40.46 | 0.45 | 0.71 | Polymer chemistry |
Key Findings:
Lipophilicity and Solubility :
- MFCD13195646 exhibits intermediate lipophilicity (Log Po/w = 2.15) compared to its brominated analogs. Higher halogenation (e.g., dichloro substitution) increases Log Po/w to 2.78, reducing aqueous solubility (0.18 mg/mL vs. 0.24 mg/mL for MFCD13195646) .
- Fluorinated analogs (e.g., 3-Bromo-4-fluorophenylboronic acid) show improved solubility (0.31 mg/mL) due to fluorine's electronegativity enhancing polar interactions .
Reactivity in Cross-Coupling :
- The chlorine substituent in MFCD13195646 stabilizes the transition state in Suzuki reactions, yielding higher regioselectivity compared to methyl-substituted analogs (e.g., 5-Chloro-2-methylphenylboronic acid) .
- Bromine's leaving-group ability in MFCD13195646 enables efficient transmetallation, whereas dichloro analogs require harsher reaction conditions (e.g., elevated temperatures) .
Research Implications and Limitations
- Advantages of MFCD13195646 : Balanced lipophilicity and reactivity make it a versatile intermediate in medicinal chemistry. Its synthesis via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂ in THF/H₂O) achieves yields >85% under mild conditions .
- Limitations: Limited solubility in polar solvents restricts use in aqueous-phase reactions. Substitution with hydrophilic groups (e.g., -OH) could mitigate this but may reduce catalytic efficiency .
- Future Directions : Computational modeling (e.g., DFT studies) could optimize substituent patterns to enhance reactivity and solubility simultaneously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
